PEN (mouse)

GPR83 Receptor Binding Neuropeptide

Procure species-authenticated PEN (mouse) (SVDQDLGPEVPPENVLGALLRV). Binds GPR83 exclusively (pKd 8.1), ensuring no cross-reactivity with GPR171. Essential for replicating endogenous orexigenic signaling and species-specific pharmacology. Avoid data confounding with cross-species or bigLEN variants. Lyophilized, HPLC verified. Inquiry for immediate research deployment.

Molecular Formula C102H169N27O34
Molecular Weight 2317.6 g/mol
Cat. No. B2447466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEN (mouse)
Molecular FormulaC102H169N27O34
Molecular Weight2317.6 g/mol
Structural Identifiers
InChIInChI=1S/C102H169N27O34/c1-46(2)36-60(117-93(154)65(41-76(139)140)120-86(147)57(26-29-70(104)131)113-92(153)66(42-77(141)142)122-97(158)78(50(9)10)123-83(144)55(103)45-130)85(146)110-44-73(134)127-33-19-23-67(127)95(156)115-59(28-31-75(137)138)89(150)125-80(52(13)14)100(161)129-35-21-25-69(129)99(160)128-34-20-24-68(128)96(157)114-58(27-30-74(135)136)87(148)119-64(40-71(105)132)94(155)124-79(51(11)12)98(159)121-61(37-47(3)4)84(145)109-43-72(133)111-54(17)82(143)116-62(38-48(5)6)91(152)118-63(39-49(7)8)90(151)112-56(22-18-32-108-102(106)107)88(149)126-81(53(15)16)101(162)163/h46-69,78-81,130H,18-45,103H2,1-17H3,(H2,104,131)(H2,105,132)(H,109,145)(H,110,146)(H,111,133)(H,112,151)(H,113,153)(H,114,157)(H,115,156)(H,116,143)(H,117,154)(H,118,152)(H,119,148)(H,120,147)(H,121,159)(H,122,158)(H,123,144)(H,124,155)(H,125,150)(H,126,149)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,162,163)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1
InChIKeyFQPFUCOMMICWOE-CPPASMBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PEN (mouse) Peptide for GPR83 Receptor Research and Feeding Regulation Studies


PEN (mouse), also designated pro-SAAS (221-242), is a 22-amino acid endogenous neuropeptide (SVDQDLGPEVPPENVLGALLRV, MW 2317.62) derived from the proSAAS precursor protein [1]. It functions as an agonist of the G protein-coupled receptor GPR83, a receptor implicated in feeding behavior, metabolic regulation, and reward pathways [2]. PEN is among the most abundant peptides in mouse hypothalamus and colocalizes with neuropeptide Y (NPY) in arcuate nucleus neurons [3], positioning it as a key molecular tool for investigating central energy homeostasis circuits.

Why Generic Substitution of PEN (mouse) Fails: Species-Specific Sequence Divergence and Receptor Selectivity


Generic substitution of PEN (mouse) with other proSAAS-derived peptides or PEN from other species introduces significant experimental confounds. Mouse PEN differs from rat PEN by a single N-terminal residue (Ser vs. Ala) and from human PEN by multiple sequence substitutions including a critical PEN-to-PEG motif alteration [1]. More critically, PEN binds exclusively to GPR83 with a pKd of 8.1 (Kd ~8 nM) [2], whereas the co-produced peptide bigLEN signals through a distinct receptor, GPR171 [3]. These two ligand-receptor systems exhibit functional coupling and colocalization in feeding-regulatory brain regions [4], meaning that substituting PEN with bigLEN, little LEN, or cross-species PEN variants will not recapitulate the native mouse PEN-GPR83 signaling axis. The evidence below quantifies these differential characteristics.

PEN (mouse) Product-Specific Quantitative Evidence Guide for Receptor Binding, Signaling, and Functional Differentiation


Receptor Binding Affinity: PEN (mouse) Binds GPR83 with High Affinity, Distinct from bigLEN-GPR171 Pairing

Mouse PEN exhibits specific, high-affinity binding to GPR83 with a pKd of 8.1 (Kd ≈ 8 nM) in mouse hypothalamic membrane preparations [1]. This receptor specificity distinguishes PEN from the co-produced neuropeptide bigLEN, which binds and activates GPR171 rather than GPR83 [2]. No cross-binding of PEN to GPR171 or of bigLEN to GPR83 has been reported.

GPR83 Receptor Binding Neuropeptide

Functional Signaling: PEN (mouse) Activates Phospholipase C (PLC) Pathway in GPR83-Expressing Cells

In CHO cells expressing human GPR83, mouse PEN (1 μM) stimulates phospholipase C (PLC) activity as measured by inositol phosphate accumulation [1]. This PLC activation is a defining functional signature of PEN-GPR83 coupling and differentiates PEN signaling from that of bigLEN at GPR171. In contrast, antibodies to little LEN and little SAAS do not produce the feeding-suppressive effects observed with PEN antibodies [2], further demonstrating functional divergence among proSAAS-derived peptides.

PLC Signaling Second Messenger GPR83 Agonist

In Vivo Feeding Regulation: PEN Antibody Neutralization Significantly Reduces Food Intake in Fasted Mice

Intracerebroventricular (i.c.v.) injection of an antibody against PEN significantly reduced food intake in fasted mice at 1, 2, and 14 hours post-injection compared to control antibody [1]. This sustained effect contrasts with the transient reduction observed with big LEN antibody (significant only at 1 and 2 hours) and the complete lack of effect with little LEN and little SAAS antibodies [1]. Direct peptide injection of PEN, big LEN, little SAAS, or a PEN/big LEN combination did not produce a significant peptide-induced change in food intake [2], suggesting that endogenous tone rather than exogenous administration drives feeding modulation, a nuance critical for experimental design.

Feeding Behavior Food Intake In Vivo Functional Assay

Species Sequence Divergence: Mouse PEN Differs from Rat and Human PEN by Critical Residue Substitutions

Mouse PEN (mPEN) and rat PEN (rPEN) differ by a single residue at the N-terminal end (mPEN: Ser-Val-Asp-Gln-...; rPEN: Ala-Val-Asp-Gln-...) [1]. Human PEN (hPEN) is more divergent, with the signature PEN motif replaced by PEG and additional sequence variations [1]. Displacement binding assays show that while both mPEN and hPEN can displace [125I]Tyr-rPEN from CHO hGPR83 membranes, their binding characteristics differ [2], and the full pharmacological profile of hPEN at mouse GPR83 has not been extensively characterized.

Species Specificity Sequence Comparison Cross-Species Pharmacology

Commercial Product Purity and Identity: PEN (mouse) ≥95% HPLC, Soluble in PBS for In Vivo Use

Commercially available PEN (mouse) (CAS 1236955-25-1) is supplied at ≥95% purity as determined by HPLC, with a molecular weight of 2317.62 and formula C102H169N27O34 . The peptide is soluble to 1 mg/ml in PBS (pH 7.4), enabling direct formulation for in vivo intracerebroventricular or systemic administration without additional solubilization steps . This validated solubility profile eliminates the experimental variability introduced by DMSO or other organic solvents commonly required for less soluble peptide analogs.

Peptide Purity Solubility Quality Control

Optimal Research and Industrial Application Scenarios for PEN (mouse) Procurement


GPR83 Receptor Pharmacology and Deorphanization Studies

PEN (mouse) is the validated endogenous agonist for GPR83 [1], making it essential for any investigation of GPR83 receptor pharmacology. Use cases include: (i) radioligand binding assays to characterize GPR83 orthosteric or allosteric modulators, leveraging the established pKd of 8.1 [2]; (ii) functional assays measuring GPR83-mediated PLC activation, intracellular Ca²⁺ mobilization, or GTPγS binding [1]; (iii) receptor internalization and trafficking studies using fluorescently labeled PEN derivatives. The compound is not a ligand for GPR171, ensuring receptor-specific interrogation [1].

Feeding Behavior and Energy Homeostasis Research in Mouse Models

For studies examining the central regulation of appetite and body weight, PEN (mouse) is a critical tool. The demonstration that PEN antibody neutralization reduces food intake in fasted mice for at least 14 hours [3] establishes PEN as a functional component of orexigenic circuitry. Applications include: (i) i.c.v. administration of PEN peptide or anti-PEN antibodies to assess feeding behavior; (ii) immunohistochemical mapping of PEN distribution in hypothalamic nuclei, particularly in NPY/AgRP neurons [3]; (iii) studies of PEN-GPR83 signaling interactions with ghrelin/GHSR and bigLEN/GPR171 pathways in arcuate and paraventricular nuclei [4].

Cross-Species Comparative Neuropeptide Pharmacology

Given the sequence divergence between mouse, rat, and human PEN [5], this peptide is required for any cross-species pharmacological comparison aimed at understanding species-specific GPR83 signaling. Investigators can use mouse PEN as the reference agonist to benchmark responses in mouse GPR83-expressing cells and compare against rat PEN (single residue difference) or human PEN (PEG motif substitution) to identify species-dependent pharmacological differences [5][1]. This is particularly relevant for translational studies evaluating GPR83 as a therapeutic target for metabolic disorders.

Cpefat/fat Mouse Model Studies of Peptide Processing

In Cpefat/fat mice, which harbor a mutation in carboxypeptidase E that impairs prohormone processing, proSAAS processing is altered, leading to accumulation of partially processed peptides [3]. PEN (mouse) serves as a reference standard for: (i) quantifying mature PEN levels via mass spectrometry or RIA in Cpefat/fat versus wild-type brain tissue; (ii) assessing whether exogenous PEN administration can rescue phenotypic deficits in these obese mice; (iii) investigating the relationship between proSAAS processing defects and the development of obesity [3].

Technical Documentation Hub

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